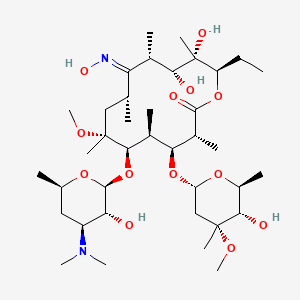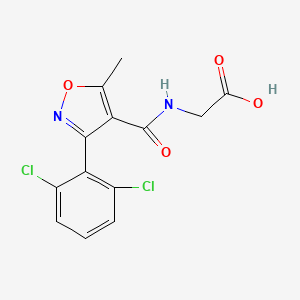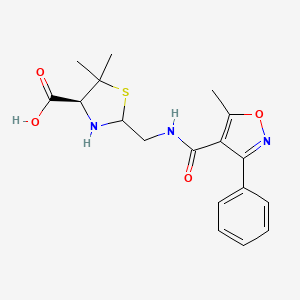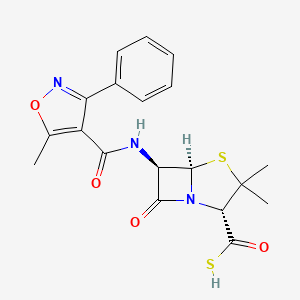![molecular formula C23H27Cl2NO2 B601513 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one CAS No. 53221-25-3](/img/structure/B601513.png)
2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one
Overview
Description
This compound is a multifunctional biomedical compound exhibiting remarkable potential in studying and treating diverse diseases . It is an impurity formed during the synthesis of Lumefantrine, a fluorene derivative belonging to the aryl amino alcohol class of anti-malarial drugs .
Molecular Structure Analysis
The molecular formula of the compound is C23H27Cl2NO2 . The InChI code is 1S/C23H27Cl2NO/c1-3-5-9-26(10-6-4-2)14-21(27)19-12-16(25)13-20-22(19)17-8-7-15(24)11-18(17)23(20)28/h7-8,11-13,21,27H,3-6,9-10,14H2,1-2H3 . The compound’s 2D and 3D structures can be found in various databases .Chemical Reactions Analysis
The reactivity at position 4 is attenuated in the bromomethyl and phosphorylated derivates, facilitating the selective and systematic functionalization of the fluorenyl system .Physical and Chemical Properties Analysis
The compound has a molecular weight of 420.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 9 . The Exact Mass is 419.1418845 g/mol and the Monoisotopic Mass is also 419.1418845 g/mol . The Topological Polar Surface Area is 40.5 Ų .Scientific Research Applications
1. Improved Manufacturing Process for Antimalarial Drug Matthias Boehm and colleagues (2007) developed an improved manufacturing process for lumefantrine, an active principle in the antimalarial drug Coartem, involving 2,7-Dichloro-9H-fluoren-9-one derivatives. This process included a one-pot synthesis that increased throughput significantly (Boehm et al., 2007).
2. Crystal Structure Analysis H. Klien, Wilhelm Seichter, and E. Weber (2015) analyzed the crystal structure of a derivative of 2,7-Dichloro-9H-fluoren-9-one, providing insights into its molecular conformation and interactions in a crystalline state (Klien et al., 2015).
3. Synthesis of Novel Derivatives with High Purity Divyaraj Puthran and colleagues (2020) described a process for synthesizing novel derivatives of 2,7-Dichloro-9H-fluoren-9-one with excellent purity, showcasing its applicability in commercial production (Puthran et al., 2020).
4. Anticancer and Antimicrobial Potential E. Hussein and colleagues (2020) synthesized new bioactive agents based on 2,7-Dichloro-9H-fluoren-9-one, showing significant antimicrobial activity and potential as anticancer agents (Hussein et al., 2020).
5. Fluorescence Properties and Applications J. Rodríguez and colleagues (2006) synthesized derivatives of 2,7-Dichloro-9H-fluoren-9-one and analyzed their fluorescence properties, indicating potential applications in light-emitting devices (Rodríguez et al., 2006).
6. DNA Binding Studies G. Bischoff and colleagues (2000) conducted studies on 2,7-bis-[(dialkylamino)-acetylamino]-fluoren-9-one derivatives, showing their binding to DNA, which has implications for drug development and biological research (Bischoff et al., 2000).
7. pH Sensor and Computing Switch Zixing Wang, Guo-Chuang Zheng, and P. Lu (2005) synthesized a derivative of 2,7-Dichloro-9H-fluoren-9-one that acted as a fluorescent sensor for pH, also serving as a computing switch with NOR logic gate functionality (Wang et al., 2005).
8. Electrochromic Polymer Development B. Carbas, A. Kıvrak, and A. Önal (2011) created a new electrochromic polymer based on 2,7-Dichloro-9H-fluoren-9-one with high coloration efficiency, useful in electronic display technologies (Carbas et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Lumefantrine Keto Impurity, also known as 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one, 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine, or 2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]fluoren-9-one, is primarily used as an antimalarial agent . Its primary targets are the erythrocytic stages of Plasmodium spp. , including Plasmodium falciparum and unidentified Plasmodium species .
Mode of Action
The exact mechanism by which Lumefantrine exerts its antimalarial effect is unknown . Available data suggest that lumefantrine inhibits the formation ofβ-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in the life cycle of the Plasmodium parasite. By inhibiting the formation of β-hematin and the synthesis of nucleic acids and proteins, Lumefantrine disrupts the parasite’s ability to reproduce and survive within the host’s red blood cells .
Pharmacokinetics
Lumefantrine is rapidly absorbed, with initial absorption occurring at 2 hours and enhanced with food . It is hepatically metabolized to desbutyl-lumefantrine by CYP3A4 . The time to peak plasma concentration for Lumefantrine is approximately 6-8 hours . The elimination half-life of Lumefantrine is between 72-144 hours . Lumefantrine is 99.7% protein-bound .
Result of Action
The result of Lumefantrine’s action is the effective treatment of acute uncomplicated malaria caused by Plasmodium falciparum, including malaria acquired in chloroquine-resistant areas .
Action Environment
The action, efficacy, and stability of Lumefantrine can be influenced by various environmental factors. For example, the presence of food can enhance the absorption of Lumefantrine . Additionally, the drug’s efficacy can be affected by the prevalence of drug-resistant strains of Plasmodium in certain geographical areas .
Biochemical Analysis
Biochemical Properties
It is known that Lumefantrine, the parent compound, interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Lumefantrine, the parent compound, is known to have significant effects on various types of cells and cellular processes
Molecular Mechanism
Lumefantrine, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Lumefantrine, the parent compound, has been studied extensively in both in vitro and in vivo studies
Metabolic Pathways
Lumefantrine, the parent compound, is known to be involved in various metabolic pathways
Properties
IUPAC Name |
2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]fluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2NO2/c1-3-5-9-26(10-6-4-2)14-21(27)19-12-16(25)13-20-22(19)17-8-7-15(24)11-18(17)23(20)28/h7-8,11-13,21,27H,3-6,9-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSOIDFQNPRZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722182 | |
| Record name | 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53221-25-3 | |
| Record name | 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


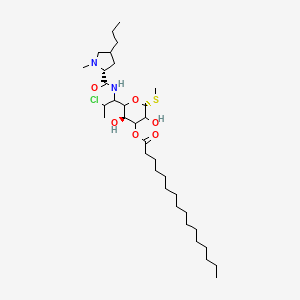
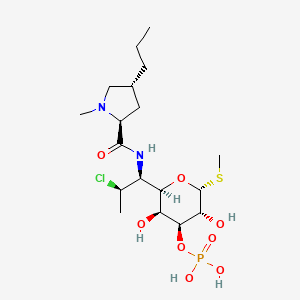


![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)

![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)
